molecular formula C15H16N2O2 B2370053 1-Benzyl-3-(4-methoxyphenyl)urea CAS No. 126679-87-6

1-Benzyl-3-(4-methoxyphenyl)urea

Cat. No. B2370053
M. Wt: 256.305
InChI Key: FTUQBXBQWXKLLJ-UHFFFAOYSA-N
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Description

“1-Benzyl-3-(4-methoxyphenyl)urea” is a chemical compound with the molecular formula C16H18N2O2 . It is also known as Urea, N-[(4-methoxyphenyl)methyl]-N’-(phenylmethyl)- .


Molecular Structure Analysis

The molecular weight of “1-Benzyl-3-(4-methoxyphenyl)urea” is 270.3263 . The IUPAC Standard InChI is InChI=1S/C16H18N2O2/c1-20-15-9-5-8-14 (10-15)12-18-16 (19)17-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3, (H2,17,18,19) .

Scientific Research Applications

1. Inhibitors of Rho Associated Protein Kinases (ROCK1 and 2)

Compounds similar to 1-Benzyl-3-(4-methoxyphenyl)urea have been identified as potent inhibitors of ROCK1 and 2, a class of enzymes implicated in various physiological processes, including cell motility, proliferation, and differentiation. Notably, derivatives with hydroxy, methoxy, and amino groups at the meta position of the phenyl ring have been found to be the most potent inhibitors (Pireddu et al., 2012).

2. Antimicrobial Activity

Certain urea derivatives, including those related to 1-Benzyl-3-(4-methoxyphenyl)urea, have been synthesized and evaluated for their antimicrobial activities. These compounds, when functionalized appropriately, show effectiveness against a variety of bacterial and yeast strains (Korkusuz et al., 2013).

3. Interaction with DNA

Urea derivatives have been studied for their ability to interact with DNA, with some showing a preference for intercalative modes of binding. These interactions are significant in understanding the molecular mechanisms of various biological processes and potential drug-DNA interactions (Ajloo et al., 2015).

4. Anticancer Investigations

Urea derivatives, including those structurally related to 1-Benzyl-3-(4-methoxyphenyl)urea, have been synthesized and tested for their anticancer properties. Some of these compounds exhibit promising in vitro anticancer activity, especially against specific cancer cell lines (Mustafa et al., 2014).

5. Free Radical Scavenging

Derivatives of 1-Benzyl-3-(4-methoxyphenyl)urea have been studied as free radical scavengers, particularly in the context of myocardial infarction. These compounds can inhibit the generation of harmful radicals in biological systems, potentially offering therapeutic benefits in conditions involving oxidative stress (Hashimoto et al., 2001; Yamashita et al., 2000).

6. Isolation from Natural Sources

Certain urea derivatives, including N-Benzyl-N'-(4-methoxybenzyl)urea, have been isolated from natural sources like Pentadiplandra brazzeana. These compounds' natural occurrence and potential bioactivities make them subjects of interest in phytochemical and pharmacological research (Tsopmo et al., 1999).

7. Nonlinear Optical Properties

Some derivatives of 1-Benzyl-3-(4-methoxyphenyl)urea have been investigated for their nonlinear optical properties. These materials are of interest in the development of optical devices and photonics (Kagawa et al., 1993; Crasta et al., 2004).

properties

IUPAC Name

1-benzyl-3-(4-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-14-9-7-13(8-10-14)17-15(18)16-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUQBXBQWXKLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(4-methoxyphenyl)urea

CAS RN

126679-87-6
Record name 1-(P-ANISYL)-3-BENZYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
10
Citations
F Li, C Sun, H Shan, X Zou, J Xie - ChemCatChem, 2013 - Wiley Online Library
A protocol for the synthesis of N,N′‐alkyl aryl ureas and N,N′‐dialkyl ureas by transition metal‐catalyzed regioselective N3‐alkylation of the N‐monosubstituted ureas with alcohols …
S Kang, HK Kim - Tetrahedron, 2018 - Elsevier
A practical synthetic method for the direct synthesis of unsymmetrically substituted ureas from N-Alloc-, N-Cbz-, and N-Boc-protected amines is described. In this study, efficient direct …
Number of citations: 10 www.sciencedirect.com
K Holzschneider, AP Häring, A Haack… - The Journal of …, 2017 - ACS Publications
The degradation of geminal diazides is described. We show that diazido acetates are converted into tetrazoles through the treatment with bases. The reaction of dichloro ketones with …
Number of citations: 22 pubs.acs.org
JA Fritz, JP Wolfe - Tetrahedron, 2008 - Elsevier
A method for the synthesis of imidazolidin-2-ones from N-allylureas and aryl or alkenyl bromides via Pd-catalyzed carboamination reactions is described. The N-allylurea precursors are …
Number of citations: 59 www.sciencedirect.com
E Hinds - 2018 - deepblue.lib.umich.edu
Heterocycles and carbocycles are important motifs in synthetic chemistry as they are present in many natural products and pharmaceuticals and possess biological activities. Among …
Number of citations: 0 deepblue.lib.umich.edu
AD Karche, P Kamalakannan, R Powar… - … Process Research & …, 2022 - ACS Publications
We describe a facile, sustainable, and chemoselective process for the synthesis of unsymmetrical (thio)ureas through the “on-water” reaction of (thio)isocyanates with amines. Detailed …
Number of citations: 3 pubs.acs.org
B Rosen - 2011 - deepblue.lib.umich.edu
Typically, aryl bromides have been employed as the electrophiles in Pd-catalyzed carboamination reactions. In order to expand the scope and utility of this chemistry, we felt it would be …
Number of citations: 0 deepblue.lib.umich.edu
EM Hinds, JP Wolfe - The Journal of Organic Chemistry, 2018 - ACS Publications
The synthesis of cyclic and bicyclic ureas via a ruthenium-catalyzed cross-metathesis / aza-Michael reaction strategy between protected alkenyl ureas and Michael acceptors is …
Number of citations: 13 pubs.acs.org
HK Kim, A Lee - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
A novel one-pot synthesis of unsymmetrical ureas, carbamates and thiocarbamates from Cbz-protected amines has been developed. In the presence of 2-chloropyridine and …
Number of citations: 28 pubs.rsc.org
DF Stonehouse - 2003 - etheses.dur.ac.uk
Carbohydrate based beads can be derivatised to produce high loading resins which are comparable in both solvent compatibility and loading of required functionality to commercial …
Number of citations: 3 etheses.dur.ac.uk

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